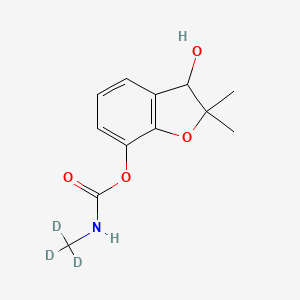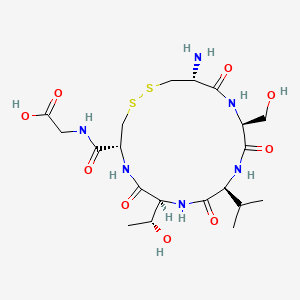
RyRs activator 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RyRs activator 5, also known as Compound A-1, is an efficacious agonist of ryanodine receptors. Ryanodine receptors are a class of intracellular calcium channels in various tissues, including muscle cells. This compound has shown significant activity against Spodoptera frugiperda, a species of moth .
Chemical Reactions Analysis
RyRs activator 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RyRs activator 5 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and functions of ryanodine receptors.
Biology: It helps in understanding the role of calcium signaling in various biological processes.
Medicine: It is used in research related to muscle physiology and pathophysiology, including studies on muscle contraction and relaxation.
Mechanism of Action
RyRs activator 5 exerts its effects by binding to ryanodine receptors, which are calcium release channels located on the sarcoplasmic reticulum of muscle cells. This binding leads to the opening of the channels and the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration triggers various cellular processes, including muscle contraction .
Properties
Molecular Formula |
C23H24Cl2FN5O3 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoyl)-4-chloro-6-methylphenyl]-2-(3-chloropyridin-2-yl)-5-(2-fluoroethoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H24Cl2FN5O3/c1-13-10-14(24)11-15(21(32)29-23(2,3)4)19(13)28-22(33)17-12-18(34-9-7-26)30-31(17)20-16(25)6-5-8-27-20/h5-6,8,10-12H,7,9H2,1-4H3,(H,28,33)(H,29,32) |
InChI Key |
WZJPGZBYACENFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)OCCF)C(=O)NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


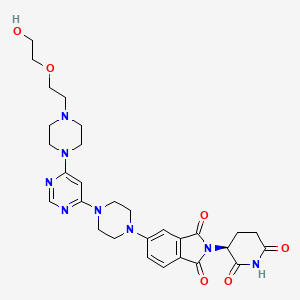

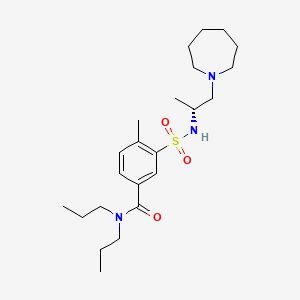

![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
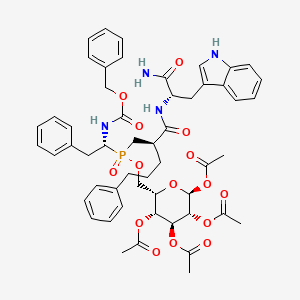
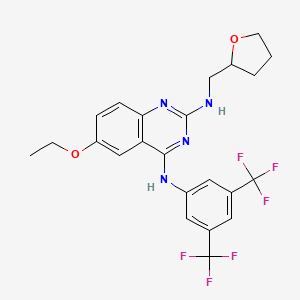
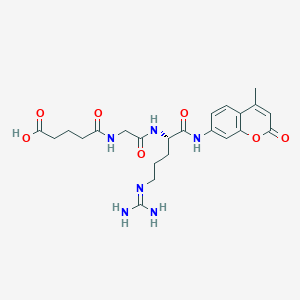
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

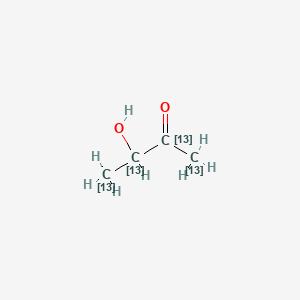
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
